![molecular formula C25H22FN7O3 B2517707 EGFR-HER2 Ex20Ins inhibitor 1a CAS No. 2068806-31-3](/img/structure/B2517707.png)
EGFR-HER2 Ex20Ins inhibitor 1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGFR-HER2 Ex20Ins inhibitor 1a is an orally administered anti-cancer drug designed to target and inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) proteins. The drug has been shown to have a wide range of biological activities, including inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. Additionally, Ex20Ins inhibitor 1a has been successfully used to treat various types of cancers in clinical trials.
科学的研究の応用
- EGFR exon 20 insertions are less responsive to conventional tyrosine kinase inhibitors (TKIs). However, JBJ-03-142-02 has demonstrated efficacy in treating NSCLC with EGFR exon 20 insertions . It inhibits both wild-type and tumorigenic mutated receptors, including those with exon 20 insertions. Notably, it shows antiproliferative effects in patient-derived lung cancer cell lines .
- Amivantamab, a bispecific antibody targeting EGFR and c-MET, has shown significant efficacy when combined with chemotherapy. JBJ-03-142-02 contributes to this combination therapy, enhancing its effectiveness .
- Mobocertinib, another oral TKI, selectively targets EGFR exon 20 mutations. While it faces limitations in efficacy, it remains a promising option for treating EGFR exon 20 insertion-positive NSCLC .
- Poziotinib, yet another oral TKI, exhibits mixed results due to mutation-specific responses. Researchers continue to explore its potential in treating EGFR exon 20 insertions .
- Zipalertinib and Sunvozertinib have emerged as potent TKIs with promising clinical data. These compounds hold potential for managing EGFR exon 20 insertion-positive NSCLC .
- Despite these advances, challenges remain in overcoming resistance mutations and improving central nervous system penetration. Future research should focus on optimizing first-line combination therapies and enhancing diagnostic strategies for comprehensive mutation profiling .
Non-Small-Cell Lung Cancer (NSCLC) Treatment
Amivantamab Combination Therapy
Mobocertinib Selectivity
Poziotinib and Mutation-Specific Responses
Emerging Potent TKIs: Zipalertinib and Sunvozertinib
Challenges and Future Directions
作用機序
Target of Action
JBJ-03-142-02, also known as EGFR-HER2 Ex20Ins inhibitor 1a, is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (human epidermal growth factor receptor; HER2) . These receptors are primary targets of this compound. EGFR and HER2 are receptor tyrosine kinases that play crucial roles in cell proliferation and survival .
Mode of Action
JBJ-03-142-02 inhibits both wild type and tumorigenic mutated receptors, specifically those with an exon 20 insertion (Ex20Ins) . The compound binds to these receptors, blocking their activation and subsequent signal transduction . This inhibition disrupts the normal function of these receptors, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of EGFR and HER2 by JBJ-03-142-02 affects several biochemical pathways. These receptors are involved in multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell growth, survival, and differentiation . By inhibiting EGFR and HER2, JBJ-03-142-02 disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound is soluble to 50 mm in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of EGFR and HER2 by JBJ-03-142-02 has antiproliferative effects in vitro . Specifically, it has been shown to inhibit the proliferation of Ba/F3 cells expressing wild type EGFR, EGFR with Ex20Ins mutation, wild type HER2, and HER2 with Ex20Ins mutation . It also inhibits other common EGFR mutants and has antiproliferative effects in patient-derived lung cancer cell lines .
特性
IUPAC Name |
(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXGTCPIGRGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR-HER2 Ex20Ins inhibitor 1a |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。